molecular formula C11H19NO8-2 B195727 Tricholine citrate CAS No. 546-63-4

Tricholine citrate

Cat. No.: B195727
CAS No.: 546-63-4
M. Wt: 293.27 g/mol
InChI Key: WRPUOFKIGGWQIJ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricholine Citrate is a bile acid binding agent . It removes bile acids from the body, and the liver then produces more bile acids using cholesterol. As a result, the levels of cholesterol in the body are lowered .


Synthesis Analysis

This compound is produced by reacting citric acid with a choline base at high temperatures . The process involves reacting citric acid with a choline base solution at above 50 degrees Celsius by adjusting the pH of the solution above 8.5 .


Molecular Structure Analysis

The molecular formula of this compound is C21H47N3O10 . It has a molecular weight of 501.61 g/mol .


Chemical Reactions Analysis

This compound is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 501.6 g/mol and a molecular formula of C21H47N3O10 .

Scientific Research Applications

  • Allergic Rhinitis Treatment : Tricholine citrate (TRI) has been evaluated for its effectiveness in treating allergic rhinitis. A study compared its efficacy with intranasal budesonide (BUD) and found that both TRI and BUD effectively relieved symptoms of allergic rhinitis, with BUD being statistically superior (Das, Gupta, Gupta, & Gaur, 2005).

  • Quantitative Analysis in Pharmaceutical Products : Research has developed a high-performance liquid chromatography method for quantifying this compound in syrup forms, highlighting its importance in pharmaceutical formulations (Sahai & Devanna, 2021).

  • Chemical Bath Deposition : this compound is used in chemical bath deposition processes. Specifically, its role in the deposition of PbS thin films has been studied, showing its potential in controlling film properties for infrared optoelectronic applications (Sengupta, Perez, Rabkin, & Golan, 2016).

  • Citrate Anticoagulation in Medical Care : In medical settings, citrate, a component of this compound, is used for anticoagulation in continuous renal replacement therapy, contributing to energy provision in critical care (Rogers & Jenkins, 2020).

  • Citrate Metabolism in Cancer Cells : The transport and metabolism of citrate, a part of this compound, have implications in cancer cells, especially in the prostate gland where changes in citrate metabolism are significant in prostate cancer (Mycielska et al., 2009).

  • Biodegradation in Environmental Applications : this compound has been used to enhance biodegradation of oil in contaminated sandy sediments, demonstrating its potential in environmental remediation (Mortazavi et al., 2013).

  • Citrate in Bone Health : Citrate, found in this compound, plays a role in bone metabolism and is potentially involved in the management of bone disorders (Granchi, Baldini, Ulivieri, & Caudarella, 2019).

  • Citrate in Biofilm Eradication : Citrate, as part of a novel antimicrobial catheter lock solution, has shown efficacy in eradicating biofilms of various microorganisms, indicating its potential in preventing infections related to medical catheters (Rosenblatt et al., 2013).

Mechanism of Action

Target of Action

Tricholine citrate primarily targets the liver cells . It exerts a lipotropic action in these hepatic cells, helping to deplete the accumulation of fat in the liver . This makes it a hepatoprotective agent .

Mode of Action

This compound interacts with its targets by increasing the hepatobiliary flow, which results in a greater availability of bile in the gastrointestinal (GI) tract . It also increases appetite and spares methionine for muscle enhancement .

Biochemical Pathways

This compound affects the Cori cycle (tricarboxylic acid cycle), a series of biochemical pathways by which muscles remain capable of functioning, even in the absence of oxygen . This cycle is activated by citrate and leads to the production of lactate . In all cells, citrate can be metabolized within the Cori cycle .

Pharmacokinetics

It is known that this compound is a bile acid binding agent . It removes bile acids from the body, and the liver then produces more bile acids using cholesterol . As a result, the levels of cholesterol in the body are lowered .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of fat accumulation in the liver, making it a hepatoprotective agent . It also increases appetite and enhances muscle growth by sparing methionine . Furthermore, it increases the hepatobiliary flow, leading to a greater availability of bile in the GI tract .

Action Environment

It is known that the compound is used in the treatment of undernutrition or anorexia, conditions that can be influenced by various environmental factors such as diet and lifestyle .

Safety and Hazards

Tricholine Citrate can cause hypersensitivity in some individuals . Other side effects like diarrhea, constipation, nausea, vomiting are also documented . It is recommended to prevent the generation of vapor or mist, wash hands and face thoroughly after handling, use ventilation, local exhaust if vapor or aerosol will be generated, and avoid contact with skin, eyes, and clothing .

Properties

{ "Design of the Synthesis Pathway": "Tricholine citrate can be synthesized by reacting choline chloride with citric acid in the presence of water.", "Starting Materials": ["Choline chloride", "Citric acid", "Water"], "Reaction": [ "Mix choline chloride and citric acid in water", "Heat the mixture to 70-80°C for 2-3 hours", "Cool the mixture to room temperature", "Add a small amount of activated charcoal to remove impurities", "Filter the mixture to obtain the clear solution of tricholine citrate", "Dry the solution to obtain the solid form of tricholine citrate"] }

CAS No.

546-63-4

Molecular Formula

C11H19NO8-2

Molecular Weight

293.27 g/mol

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.C5H14NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3/q;+1/p-3

InChI Key

WRPUOFKIGGWQIJ-UHFFFAOYSA-K

SMILES

C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O

Canonical SMILES

C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O

Appearance

Solution

546-63-4

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Choline Citrate Solution (ca. 65% in Water)

Origin of Product

United States

Synthesis routes and methods

Procedure details

The preparation of the several recited choline salts is breifly recited here, though all can be obtained from commercial manufacturers. Choline ascorbate can be prepared from choline and ascorbic acid in methanol according to the procedure set out in U.S. Pat. No. 2,823,166. Choline bicarbonate can be prepared by passing carbon dioxide through a solution of choline until the pH reaction mixture is 9.0 or lower. The mixture is then concentrated and treated with carbon dioxide to pH of 8.5-8.9. Choline bicarbonate is finally isolated by vacuum evaporation of the solution. The preparation of choline chloride can be found in U.S. Pat. No. 2,623,901. Choline and citric acid are combined according to the procedure set out in U.S. Pat. No. 2,774,759 to give choline citrate (tricholinecitrate). Choline dihydrogen citrate, (2-hydroxyethyl)trimethylammonium citrate, is prepared according to the scheme set out in U.S. Pat. No. 2,870,198. The preparation of choline gluconate, the D-gluconic acid salt of choline is given in U.S. Pat. No. 2,691,617.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
choline citrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tricholine citrate
Reactant of Route 2
Tricholine citrate
Reactant of Route 3
Tricholine citrate
Reactant of Route 4
Reactant of Route 4
Tricholine citrate
Reactant of Route 5
Reactant of Route 5
Tricholine citrate
Reactant of Route 6
Reactant of Route 6
Tricholine citrate
Customer
Q & A

Q1: What is Tricholine Citrate and what is its mechanism of action?

A: this compound is a choline salt of citric acid. Choline, an essential nutrient, acts as a precursor for the neurotransmitter acetylcholine and plays a crucial role in lipid metabolism [, , , ]. While the provided research primarily focuses on this compound's therapeutic applications, its mechanism of action likely involves providing a bioavailable source of choline, which can then be utilized by the body for various physiological functions.

Q2: What evidence supports the efficacy of this compound in managing liver dysfunction?

A: A study investigated the efficacy and tolerability of Trisoliv® Syrup (Andrographolides + this compound + Sorbitol) in treating liver dysfunction []. The results indicated significant improvements in liver function markers, including Total Bilirubin (TB), SGOT/AST, and SGPT/ALT, after eight weeks of Trisoliv® Syrup administration. This suggests a potential therapeutic benefit of this compound in combination with other components for liver health.

Q3: Can you elaborate on the role of this compound in treating undernutrition and anorexia in infants and children?

A: this compound is often combined with Cyproheptadine for treating undernutrition and anorexia in children [, ]. While Cyproheptadine acts as an appetite stimulant, this compound likely contributes by supporting growth and development through its role in lipid metabolism and as a precursor to acetylcholine [, ]. A Phase IV clinical study demonstrated the safety and efficacy of this combination therapy in improving appetite and meal frequency in pediatric patients [, ].

Q4: Are there specific analytical methods for quantifying this compound and Cyproheptadine in pharmaceutical formulations?

A: Yes, researchers have developed and validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the simultaneous quantification of this compound and Cyproheptadine in syrup formulations [, ]. These methods utilize a C18 column for separation and UV detection for quantification, ensuring the accurate determination of both compounds in pharmaceutical preparations.

Q5: What are the structural characteristics of this compound?

A: While the provided abstracts don't specify the exact molecular formula and weight of this compound, they highlight its composition as a choline salt of citric acid [, , , ]. Further research in chemical databases or scientific literature is necessary to obtain the precise structural information.

Q6: Has this compound been studied for its potential in managing specific conditions like ascites in animals?

A: Research indicates the use of this compound, often in combination with other agents like Sorbitol, in managing ascites in canines [, , ]. While the exact mechanism in this context requires further investigation, it might be related to its role in liver function and lipid metabolism [].

Q7: Are there any studies comparing this compound with other treatments?

A: One study compared the efficacy of inhaled Budesonide and oral Choline (administered as this compound) in managing allergic rhinitis []. While both treatments showed efficacy, Budesonide demonstrated statistically significant superiority in alleviating symptoms [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.